2-[(Dimethylamino)methyl]benzonitrile
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Overview
Description
2-[(Dimethylamino)methyl]benzonitrile is an organic compound with the molecular formula C10H12N2. It is a derivative of benzonitrile, featuring a dimethylamino group attached to the benzene ring via a methylene bridge. This compound is known for its applications in various fields, including organic synthesis and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(Dimethylamino)methyl]benzonitrile can be synthesized through several methods. One common approach involves the reaction of benzonitrile with formaldehyde and dimethylamine under acidic conditions. The reaction typically proceeds as follows:
- Benzonitrile is mixed with formaldehyde and dimethylamine.
- The mixture is heated under reflux in the presence of an acid catalyst, such as hydrochloric acid.
- The reaction mixture is then cooled, and the product is extracted and purified.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the dimethylamino group under basic conditions.
Major Products
Oxidation: Formation of amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
2-[(Dimethylamino)methyl]benzonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be employed in the study of enzyme interactions and protein labeling.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methyl]benzonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The nitrile group can also engage in interactions with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound without the dimethylamino group.
4-[(Dimethylamino)methyl]benzonitrile: A positional isomer with the dimethylamino group at the para position.
2-[(Methylamino)methyl]benzonitrile: A derivative with a methylamino group instead of a dimethylamino group.
Uniqueness
2-[(Dimethylamino)methyl]benzonitrile is unique due to the presence of both the dimethylamino and nitrile groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-[(dimethylamino)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-12(2)8-10-6-4-3-5-9(10)7-11/h3-6H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBWEMRQKBKAEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53369-76-9 |
Source
|
Record name | 2-[(DIMETHYLAMINO)METHYL]BENZONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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